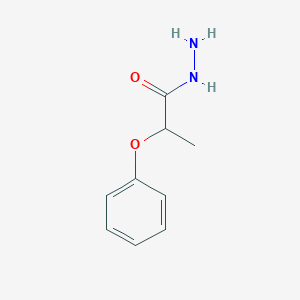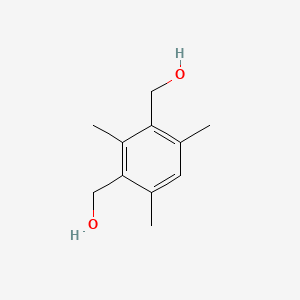
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene
Vue d'ensemble
Description
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of trimethylbenzene, where two hydroxymethyl groups are attached to the benzene ring at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the methyl groups on the benzene ring to form hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a catalyst, such as calcium hydroxide, to facilitate the reaction between 1,3,5-trimethylbenzene and formaldehyde. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as thermal stability and mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in drug delivery systems due to its ability to form stable linkages with other molecules.
Biological Research: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene involves its ability to form stable covalent bonds with other molecules. This property makes it useful in the development of polymeric materials and drug delivery systems. The hydroxymethyl groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(hydroxymethyl)phenol: This compound has similar hydroxymethyl groups but differs in the position of the methyl groups on the benzene ring.
2,6-Bis(hydroxymethyl)-p-cresol: Another similar compound with hydroxymethyl groups at different positions on the benzene ring.
Uniqueness
2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene is unique due to the specific arrangement of its hydroxymethyl and methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-2,4,6-trimethylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAIYLFAGPKYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344272 | |
| Record name | (2,4,6-Trimethyl-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29329-35-9 | |
| Record name | (2,4,6-Trimethyl-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
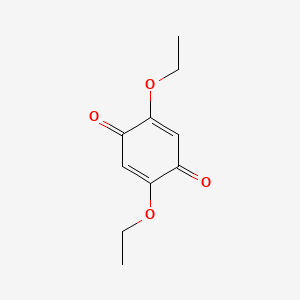


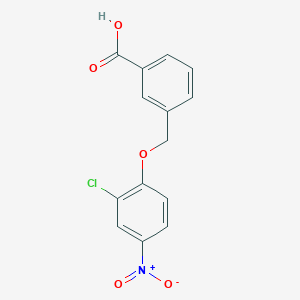
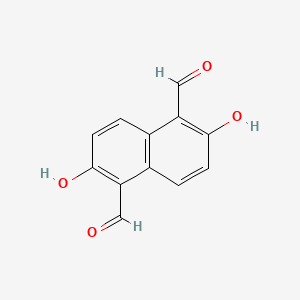
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)


